![molecular formula C23H27FN2O3 B11504747 N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide](/img/structure/B11504747.png)
N-Adamantan-1-ylmethyl-N-[1-(4-fluoro-phenyl)-2,5-dioxo-pyrrolidin-3-yl]-acetamide
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Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]ACETAMIDE is a synthetic compound that features an adamantane moiety, a fluorophenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]ACETAMIDE typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through the reaction of adamantane with suitable alkylating agents.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via nucleophilic substitution reactions using fluorobenzene derivatives.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Final Coupling: The final step involves coupling the adamantane derivative with the fluorophenyl-pyrrolidinone intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and bioactivity.
Materials Science: The compound’s adamantane moiety imparts rigidity and stability, making it useful in the development of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the fluorophenyl and pyrrolidinone groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA): A synthetic cannabinoid with a similar adamantane moiety.
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Another synthetic cannabinoid with an adamantane group.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): A synthetic cannabinoid with structural similarities.
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]ACETAMIDE is unique due to its combination of an adamantane moiety, a fluorophenyl group, and a pyrrolidinone ring. This unique structure imparts distinct physicochemical properties and bioactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H27FN2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H27FN2O3/c1-14(27)25(13-23-10-15-6-16(11-23)8-17(7-15)12-23)20-9-21(28)26(22(20)29)19-4-2-18(24)3-5-19/h2-5,15-17,20H,6-13H2,1H3 |
InChI Key |
VKZMZOXIVBIYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC12CC3CC(C1)CC(C3)C2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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